![molecular formula C11H15NO6 B14756587 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B14756587.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’®-C-Methyl-3-deazauridine: is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally similar to naturally occurring nucleosides but features a modified sugar moiety and a deazauridine base, which imparts unique biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’®-C-Methyl-3-deazauridine typically involves multi-step organic reactions. The process begins with the preparation of the deazauridine base, followed by the introduction of the C-methyl group at the 5’ position. Key steps include:
Formation of the Deazauridine Base: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Glycosylation: The final step involves the attachment of the modified sugar moiety to the deazauridine base, typically using glycosyl donors and catalysts like Lewis acids.
Industrial Production Methods: Industrial-scale production of 5’®-C-Methyl-3-deazauridine follows similar synthetic routes but employs optimized reaction conditions and scalable techniques to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often utilized to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 5’®-C-Methyl-3-deazauridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of 5’®-C-Methyl-3-deazauridine, each with distinct chemical and biological properties.
科学的研究の応用
5’®-C-Methyl-3-deazauridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: The compound is employed in biochemical assays to investigate enzyme-substrate interactions and nucleic acid metabolism.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of diagnostic tools and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 5’®-C-Methyl-3-deazauridine involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis and function. The compound targets key enzymes involved in nucleic acid metabolism, such as DNA polymerases and RNA polymerases, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
類似化合物との比較
3-Deazauridine: Lacks the C-methyl group, making it less potent in certain applications.
5-Methyluridine: Contains a methyl group at the 5 position of the uridine base but lacks the deazauridine modification.
5-Fluorouridine: A fluorinated analog with distinct anticancer properties.
Uniqueness: 5’®-C-Methyl-3-deazauridine is unique due to its combined structural features of a deazauridine base and a C-methyl group, which confer enhanced stability and biological activity. This makes it a valuable compound in both research and therapeutic applications.
特性
分子式 |
C11H15NO6 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one |
InChI |
InChI=1S/C11H15NO6/c1-5(13)10-8(16)9(17)11(18-10)12-3-2-6(14)4-7(12)15/h2-5,8-11,13-14,16-17H,1H3/t5-,8+,9-,10-,11-/m1/s1 |
InChIキー |
HOYRDTMKZDJAHR-DUALWYLASA-N |
異性体SMILES |
C[C@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=CC2=O)O)O)O)O |
正規SMILES |
CC(C1C(C(C(O1)N2C=CC(=CC2=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
![4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
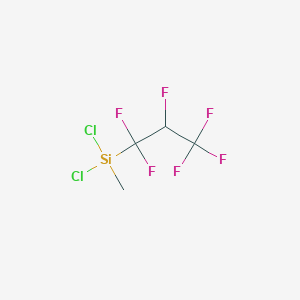
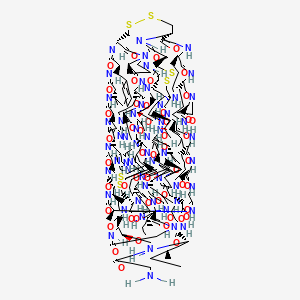
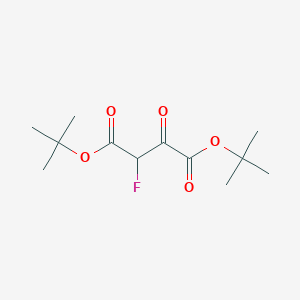
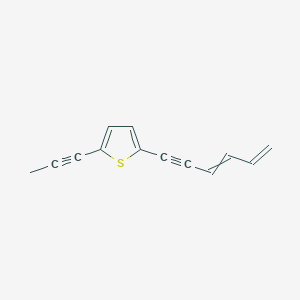

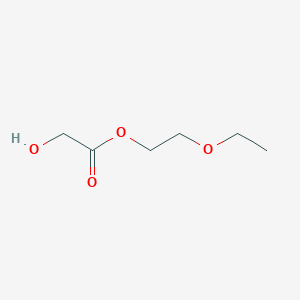
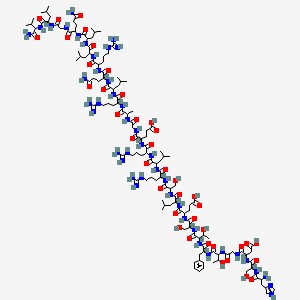
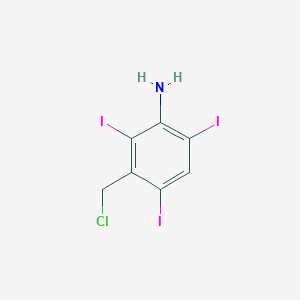
![[diphenylcarbamothioylsulfanyl(diphenyl)stannyl] N,N-diphenylcarbamodithioate](/img/structure/B14756574.png)
![2,7-Dioxa-3lambda~6~,8lambda~6~-dithiaspiro[4.4]nonane-3,3,8,8-tetrone](/img/structure/B14756596.png)

